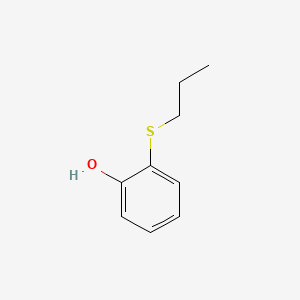

Phenol, o-(propylthio)-

Description

Properties

IUPAC Name |

2-propylsulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUIQKVLOGMVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Phenol, O Propylthio

Direct Functionalization Approaches to Phenol (B47542), o-(propylthio)-

Direct functionalization represents a highly atom-economical approach to synthesizing 2-(propylthio)phenol. These methods focus on the selective formation of a carbon-sulfur bond at the ortho position of the phenolic hydroxyl group.

Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy for C-S bond formation, avoiding the need for pre-functionalized starting materials. rsc.org This approach involves the direct coupling of a C-H bond and an S-H bond, typically facilitated by a metal catalyst and an oxidant. In the context of synthesizing 2-(alkylthio)phenols, this would involve the reaction of a phenol with a propyl thiol. The development of catalytic systems that enable the coupling of phenols with thiols under oxidative conditions is a key area of research. rsc.orgnih.gov Electrochemical methods also offer a green alternative for oxidative cross-coupling, forming C-S bonds from thiophenols and arenes while generating hydrogen gas as the only byproduct. nih.gov The efficiency of these reactions is often dependent on the catalyst, oxidant, and reaction conditions chosen.

The direct C-H functionalization of free phenols is a powerful tool for creating complex molecules efficiently. nih.govrsc.org Achieving regioselectivity, particularly at the ortho position, is a significant challenge that is often addressed by using directing groups. However, methods for the direct, non-directed C-H functionalization are highly sought after. Transition-metal-catalyzed reactions have shown considerable promise in the thioetherification of aromatic compounds. researchgate.net For instance, copper and palladium-based catalysts can facilitate the direct thiolation of arenes with disulfides. researchgate.net The hydroxyl group of the phenol can act as an endogenous directing group, guiding the substitution to the ortho position. Recent advancements have focused on developing catalytic systems that are effective under mild conditions and tolerate a wide range of functional groups. nih.govrsc.org

Research has demonstrated that copper-catalyzed C-H activation can be employed for the regioselective thiolation of aza-heteroaromatic N-oxides with disulfides, a strategy that could be adapted for phenolic substrates. researchgate.net The choice of catalyst and ligand is crucial for controlling the regioselectivity of the C-S bond formation.

Table 1: Catalytic Systems for Ortho-C-H Functionalization of Phenols This table is based on general findings for C-H functionalization and may be applicable to thioetherification.

| Catalyst System | Directing Group Strategy | Key Features |

|---|---|---|

| Palladium(II) Acetate | External Directing Group (e.g., Pyridine) | High regioselectivity for ortho-functionalization. mdpi.com |

| Copper(II) Bromide | Endogenous Directing Group (Hydroxyl) | May facilitate conversion of C-Pd to C-S bonds. researchgate.net |

| Rhodium/Iridium Catalysts | Coordinating Atom Assistance | Enables functionalization of various arenes. |

| Electrochemical | External-Oxidant-Free | Environmentally benign, produces H₂ as a byproduct. nih.gov |

Aryl thiolation can be accomplished through either electrophilic or nucleophilic pathways. Phenols are electron-rich aromatic compounds and are thus highly susceptible to electrophilic substitution. byjus.com The hydroxyl group is an activating, ortho-, para-directing group, which facilitates the introduction of an electrophile at these positions. An example of electrophilic thiolation is the reaction of a phenol with an electrophilic sulfur reagent like propyl sulfenyl chloride (PrSCl). This reaction can proceed under mild conditions, as demonstrated in the synthesis of 5-(2,4-Dichlorophenoxy)-2-(propylthio)phenol, where a solution of propyl sulfenyl chloride was added to a cooled solution of the phenolic precursor. prepchem.com

Nucleophilic aromatic substitution (SNAr) offers another route, particularly for aryl halides that are "activated" by electron-withdrawing groups. libretexts.org While simple phenols are generally not reactive enough for SNAr, their reactivity can be enhanced. One novel strategy involves the transient generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby activating the aryl halide for nucleophilic attack. osti.gov This homolysis-enabled electronic activation allows for the substitution of halophenols with nucleophiles under milder conditions than traditional SNAr reactions. osti.gov

Multistep Synthetic Pathways to Phenol, o-(propylthio)- and Structural Analogues

Multistep syntheses provide a versatile platform for constructing 2-(propylthio)phenol and its derivatives, often allowing for greater control over the substitution pattern and the introduction of other functional groups.

These routes begin with a phenol or a substituted phenol that is subsequently thiolated. A common strategy involves the use of aryl halides as precursors for the synthesis of aryl thiols. d-nb.info For example, an ortho-halophenol could be coupled with a propylthiolate salt in a transition-metal-catalyzed reaction, such as a modified Ullmann condensation. The reaction of phenols with acetone (B3395972) to synthesize bisphenol A can be promoted by thiols, indicating the interaction between phenolic hydroxyl groups and sulfur compounds in certain synthetic contexts. caltech.edu Another approach involves the reaction of a phenolic compound with 3-(dimethylamino)-1-propanethiol (B1274147) hydrochloride, demonstrating the utility of thiol-containing reagents in modifying phenolic structures. researchgate.net

The synthesis can also proceed through pathways where a propyl group, either as a halide or a thiol, is a key intermediate. The alkylation of phenol with propyl chloride or propyl bromide in the presence of an acid catalyst is a known method to produce 2-propylphenol (B147445), which could then potentially undergo a subsequent thiolation step. ontosight.ai

Alternatively, syntheses can be designed where a thiol group is introduced first, followed by reaction with a propyl-containing electrophile. For instance, a protected mercaptophenol could be reacted with a propyl halide. More direct methods involve the reaction of a suitable precursor with a propyl thiol. The synthesis of various antioxidant compounds has been achieved by reacting 4-allylphenols with 2-mercaptoethanoic acid or by reacting 3-(4-hydroxyaryl)-1-bromopropanes with a mercapto-containing acid, showcasing pathways where propyl-like linkers and thiol groups are sequentially or directly introduced. sibran.ru

Table 2: Summary of Key Reagents in Multistep Syntheses

| Reagent Type | Specific Example | Role in Synthesis | Reference |

|---|---|---|---|

| Electrophilic Thiolating Agent | Propyl Sulfenyl Chloride | Direct ortho-thiolation of a phenolic precursor. | prepchem.com |

| Propyl Halide | Propyl Chloride / Propyl Bromide | Alkylation of phenol to form a propylphenol intermediate. | ontosight.ai |

| Propyl Thiol Intermediate | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-propanethiol | Reacts with an acid to form a thioether linkage. | sibran.ru |

| Phenolic Precursor | 3-(2,4-Dichlorophenoxy)phenol | Substrate for electrophilic thiolation. | prepchem.com |

| Aryl Halide Precursor | 4-chloro-1-methylbenzene | Can be converted to an aryne intermediate for nucleophilic attack. | libretexts.org |

Catalytic Systems in the Synthesis of Phenol, o-(propylthio)- and Related Compounds

The synthesis of ortho-thioether substituted phenols often relies on advanced catalytic systems to achieve high efficiency and selectivity. These systems include transition-metal catalysts, organocatalysts, and electrochemical methods, each offering distinct advantages for derivatizing the phenolic scaffold.

Transition-metal catalysis is a cornerstone for the synthesis of phenol derivatives, including those with thioether functionalities. beilstein-journals.orgbeilstein-journals.org These methods often involve the formation of carbon-sulfur (C–S) bonds through cross-coupling reactions or directed C–H functionalization.

A direct synthesis of ortho-(n-propylthio)phenol has been reported using zirconium tetrachloride (ZrCl₄) as a catalyst. prepchem.com In this procedure, phenol is treated with the catalyst before the introduction of the sulfur source. Another powerful strategy is the transition-metal-catalyzed C–H bond functionalization, where a directing group guides the catalyst to a specific position on the aromatic ring. nih.govresearchgate.net Thioethers themselves can act as directing groups, facilitating remote C–H functionalization through the coordination of the internal sulfur atom to the metal center. nih.govresearchgate.net For instance, palladium(II)-catalyzed C(sp²)–H olefination of unactivated arenes has been achieved using the thioether as the sole guiding group. nih.gov Iridium/bipyridine-catalyzed ortho-C–H borylation of methylthiomethyl-protected phenol derivatives has also been developed, showcasing the utility of this approach for further functionalization. nih.govresearchgate.net

Copper- and palladium-based catalysts are widely used for C-S bond formation. Ullmann-type coupling reactions, traditionally high-temperature processes, have been significantly improved with the development of modern catalytic systems, allowing the synthesis of aryl thioethers from aryl halides under milder conditions. beilstein-journals.orgresearchgate.net For example, palladium-catalyzed thioetherification can be performed with various sulfur sources, including odorless and environmentally friendly options like sulfur powder, to overcome the drawbacks of using volatile and toxic thiols. researchgate.net

The table below summarizes key findings in transition-metal-catalyzed synthesis relevant to ortho-thioether phenols.

| Catalyst System | Substrates | Product Type | Key Features |

| Zirconium tetrachloride | Phenol, Propanethiol | ortho-(n-propylthio)phenol | Direct synthesis from phenol. prepchem.com |

| Pd(II) | Thioether-containing arenes | C-H functionalized thioethers | Thioether acts as a directing group for C-H activation. nih.gov |

| Iridium/bipyridine | Methylthiomethyl protected phenols | ortho-borylated phenols | Enables further functionalization at the ortho position. nih.govresearchgate.net |

| Cu(acac)₂ / Ligand | (Hetero)aryl halides, Hydroxide (B78521) source | Phenols / Hydroxylated heteroarenes | Traceless hydroxide surrogate for late-stage functionalization. organic-chemistry.org |

| Ni catalyst / PhSiH₃ | (Hetero)aryl halides, Water | Phenols | Uses water as a green hydroxyl source. organic-chemistry.org |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for aromatic functionalization. nih.gov These methods offer mild reaction conditions and can provide high levels of enantioselectivity. nih.gov

A recent development is the photochemical organocatalytic synthesis of aryl alkyl thioethers from inexpensive aryl chlorides and alcohols. nih.gov This protocol uses an indole (B1671886) thiolate organocatalyst that, upon excitation with 405 nm light, becomes a strong reducing agent capable of activating aryl chlorides via single-electron transfer. The resulting aryl radical is trapped by tetramethylthiourea (B1220291), which serves as a simple sulfur source, ultimately leading to the thioether product under mild, thiol-free conditions. nih.gov

While not directly forming a thioether, organocatalytic hydroxylative phenol dearomatization (HPD) reactions demonstrate the potential of this approach for complex phenol modifications. nih.gov For example, a chiral oxaziridinium organocatalyst has been used to achieve a highly enantioselective tandem ortho-HPD-[4+2] reaction, affording complex bicyclo[2.2.2]octenones from simple phenols. nih.gov This highlights the ability of organocatalysts to control reactivity and selectivity at the ortho-position of phenols.

Brønsted acids like triflic acid (TfOH) can also catalyze the ortho-regioselective electrophilic alkylation of phenols. rsc.org In one study, a Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids was followed by an ortho-alkylation of phenols, yielding regioselective products in high yields. rsc.org

| Catalyst Type | Reaction | Substrates | Key Features |

| Indole thiolate (photocatalyst) | Thioether synthesis | Aryl chlorides, Alcohols, Tetramethylthiourea | Metal-free, thiol-free, mild conditions. nih.gov |

| Chiral oxaziridinium | ortho-Hydroxylative Phenol Dearomatization | Phenols | Highly enantioselective synthesis of complex scaffolds. nih.gov |

| Triflic acid (Brønsted acid) | ortho-Alkylation | Phenols, o-alkynylbenzoic acids | Ortho-regioselective C-C bond formation. rsc.org |

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for stoichiometric chemical oxidants or reductants. acs.orgrsc.org In direct electrolysis, the substrate is oxidized or reduced directly at an electrode surface, while in indirect electrolysis, a redox mediator is used to transfer electrons between the electrode and the substrate. oup.com

The electrochemical synthesis of thioethers has been demonstrated. For example, a constant current electrochemical reaction has been developed for the synthesis of various thioethers from indole derivatives and substituted thiophenols in high yields. acs.org The electrochemical oxidation of phenols can lead to various coupled products, and the reaction pathway can often be controlled by the electrolytic conditions. acs.org For instance, the electro-oxidation of 2,4-dimethylphenol (B51704) can be directed towards the C-C coupled product, 3,3',5,5'-tetramethyl-2,2'-biphenol. acs.org

A particularly relevant application is the electrochemical oxidation of o-[1-(propylthio)alkyl]phenol, which is used to generate o-quinone methides for subsequent cyclization reactions. anu.edu.au This method highlights the direct application of electrochemistry to precursors of ortho-thioether phenols. Furthermore, the reaction of electrochemically generated o-quinones with thiols is known to be exceptionally fast. nih.gov This high reactivity can be harnessed for the synthesis of phenol-thioether adducts.

| Method | Substrates | Product Type | Key Aspects |

| Constant Current Electrolysis | Indole derivatives, Thiophenols | Thioethers | Direct C-S bond formation. acs.org |

| Potentiostatic Electro-oxidation | 2,4-Dimethylphenol | C-C coupled biphenol | Green alternative to chemical oxidants. acs.org |

| Anodic Oxidation | o-[1-(propylthio)alkyl]phenol | o-Quinone methides | Intermediate for cyclization reactions. anu.edu.au |

| Anodic Oxidation | Phenol derivatives, N-acetylindoles | [3+2] Annulation products | Electrooxidative cross-coupling. oup.com |

Green Chemistry and Sustainable Synthetic Routes for Phenol, o-(propylthio)-

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of Phenol, o-(propylthio)- and its analogues, this involves using safer solvents, renewable starting materials, and more efficient, atom-economical catalytic systems.

A key aspect of green synthesis is the choice of solvent and reagents. Water is an ideal green solvent, and methodologies that utilize it are highly desirable. For example, the oxidative polymerization of phenol has been successfully carried out in water, providing a formaldehyde-free route to polyphenols with controlled coupling selectivity. elsevierpure.comresearchgate.net Similarly, nickel-catalyzed hydroxylation of aryl halides has been achieved using water as the hydroxyl source, representing a significant improvement over traditional methods. organic-chemistry.org

The replacement of hazardous reagents is another central goal. Dimethyl carbonate (DMC) has been identified as a green methylating agent, serving as a non-toxic alternative to hazardous compounds like dimethyl sulfate (B86663) or methyl halides for the O-methylation of phenols. researchgate.net In the context of thioether synthesis, developing routes that avoid the use of foul-smelling and volatile thiols is a priority. The use of sulfur sources like tetramethylthiourea in organocatalytic reactions or elemental sulfur powder in transition-metal-catalyzed processes are steps in this direction. nih.govresearchgate.net

Electrochemical methods are inherently green as they use electricity, a clean reagent, to drive reactions, thus avoiding the waste generated by chemical oxidants. acs.orgacs.org The direct synthesis of phenols and thioethers from arylboronic acids or aryl halides using electrochemical protocols exemplifies this sustainable approach. organic-chemistry.orgacs.org Furthermore, visible-light-induced aerobic oxidative hydroxylation of arylboronic acids using air as the oxidant and no catalyst represents a highly efficient and green pathway to phenols. organic-chemistry.org

The table below outlines some green and sustainable approaches applicable to phenol derivatization.

| Green Chemistry Approach | Example Reaction | Substrates | Sustainable Feature |

| Use of Water as Solvent | Oxidative Polymerization | Phenol, Oxidant | Avoids organic solvents, formaldehyde-free. elsevierpure.comresearchgate.net |

| Benign Reagents | O-methylation with DMC | Eugenol, Vanillin, Dimethyl Carbonate (DMC) | Replaces toxic methyl halides/sulfate. researchgate.net |

| Alternative Sulfur Sources | Organocatalytic Thioetherification | Aryl chlorides, Tetramethylthiourea | Avoids use of volatile thiols. nih.gov |

| Electrosynthesis | Synthesis of thioethers | Indoles, Thiophenols | Eliminates need for chemical redox agents. acs.org |

| Photocatalysis with Air | Aerobic Oxidative Hydroxylation | Arylboronic acids, Air | Uses visible light and air as a green oxidant. organic-chemistry.org |

Reactivity and Mechanistic Investigations of Phenol, O Propylthio

Electron Transfer and Radical Mechanisms

The presence of both a hydroxyl group and a thioether on the aromatic ring allows for complex electron transfer processes and the generation of radical intermediates.

Generation and Reactivity of Phenoxyl Radicals from o-(Propylthio)phenols

The oxidation of phenols initially leads to the formation of phenoxyl radicals. nih.govresearchgate.net In the case of o-(propylthio)phenols, the generation of these radicals can be achieved through various oxidative enzymes or chemical oxidants. nih.gov The subsequent reactivity of these phenoxyl radicals is influenced by the presence of the ortho-thioether group.

Research has shown that phenoxyl radicals can participate in redox-cycling reactions, especially in the presence of thiols. nih.gov This process involves the reduction of the phenoxyl radical back to the phenol (B47542), accompanied by the formation of thiyl radicals and superoxide (B77818) radicals. nih.gov While this has been studied broadly for phenols, the specific influence of an adjacent propylthio group on the stability and reactivity of the corresponding phenoxyl radical is a key area of investigation. The electron-donating nature of the sulfur atom can be expected to modulate the electron distribution in the radical, thereby affecting its subsequent reaction pathways.

Oxidative Coupling Pathways Involving Phenol, o-(propylthio)-

Oxidative coupling is a prominent reaction pathway for phenols, leading to the formation of C-C or C-O bonds. nih.govwikipedia.org These reactions can proceed through either a radical-radical coupling mechanism or a radical-phenol reaction. nih.gov For o-(propylthio)phenol, oxidative coupling can result in various dimeric products. The regioselectivity of the coupling (ortho-ortho, ortho-para, para-para) is dictated by the distribution of radical character at different positions on the phenol radical and the reaction conditions, including the catalyst and solvent used. nih.gov

Two primary pathways for oxidative coupling have been identified:

Radical-Radical Coupling: In this pathway, two phenoxyl radicals combine to form the coupled product. nih.gov

Radical-Phenol Coupling: Here, a phenoxyl radical reacts directly with a neutral phenol molecule. nih.gov

In the context of "Phenol, o-(propylthio)-", the thioether substituent can influence the preferred coupling pathway and the nature of the resulting products. For instance, the steric bulk of the propylthio group might disfavor ortho-ortho coupling. The carbon dioxide-catalyzed oxidative coupling of phenol by peroxynitrite has been shown to proceed via two distinct pathways, one involving phenoxyl radicals and another non-radical pathway, leading to different isomer ratios of biphenols. nih.gov

Rearrangement Reactions Involving Thioether Moieties

The thioether group in "Phenol, o-(propylthio)-" can participate in various rearrangement reactions, often triggered by oxidation at the sulfur atom to form a sulfoxide (B87167).

Sigmatropic Rearrangements of Aryl Sulfonium (B1226848) Intermediates

Aryl sulfoxides, which can be formed from the oxidation of aryl thioethers, are precursors to aryl sulfonium intermediates. These intermediates are highly reactive and can undergo sigmatropic rearrangements. sorbonne-universite.frnih.gov A notable example is the wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is a type of pericyclic reaction. libretexts.orgrsc.org In the context of o-hydroxyaryl sulfoxides, these rearrangements can lead to the formation of biaryl structures. This cascade often involves an initial interrupted Pummerer reaction to form an S-O-tethered sulfonium salt, followed by a C-C-forming wikipedia.orgwikipedia.org-sigmatropic rearrangement. researchgate.net

More complex rearrangements, such as the researchgate.netresearchgate.net-sigmatropic rearrangement, have also been developed for aryl sulfoxides, allowing for para-cyanoalkylation. sorbonne-universite.fr These reactions highlight the versatility of the sulfoxide group in directing intramolecular bond formations.

Interrupted Pummerer Reactions as a Pathway for Rearomatization

The Pummerer reaction and its variants are powerful tools in organosulfur chemistry. nih.gov The "interrupted Pummerer reaction" is particularly relevant to the chemistry of "Phenol, o-(propylthio)-" and its corresponding sulfoxide. acs.org In this reaction, a nucleophile attacks the activated sulfoxide intermediate directly at the sulfur atom. acs.org

When phenols are used as nucleophiles with alkynyl sulfoxides, a cascade reaction can be initiated. rsc.org This process often involves the formation of a sulfonium intermediate, which can then undergo further reactions, including sigmatropic rearrangements, to ultimately yield functionalized products like benzo[b]furans. nih.govrsc.org The interrupted Pummerer reaction can also be induced by hypervalent iodine(III) reagents, leading to intramolecular N-S bond formation in related systems. clockss.org This type of reaction provides a pathway for the construction of heterocyclic systems.

Formation and Trapping of Reactive Intermediates

The reactions of "Phenol, o-(propylthio)-" involve the formation of several key reactive intermediates. Understanding their formation and subsequent trapping is crucial for elucidating the reaction mechanisms.

| Reactive Intermediate | Formation Method | Subsequent Reactions |

| Phenoxyl Radical | Oxidation of the phenolic hydroxyl group. nih.gov | Oxidative coupling, nih.gov redox cycling. nih.gov |

| Aryl Sulfonium Salt | Interrupted Pummerer reaction of the corresponding aryl sulfoxide. acs.org | Sigmatropic rearrangements, sorbonne-universite.frnih.gov nucleophilic attack. |

| Thionium Ion | Intermediate in the classical Pummerer reaction. clockss.org | Nucleophilic attack at the α-carbon. |

The trapping of these intermediates with various nucleophiles or their participation in intramolecular cyclizations and rearrangements dictates the final product distribution. For example, in the interrupted Pummerer reaction, the sulfonium intermediate is trapped by a nucleophile at the sulfur atom, diverting the reaction from the classical Pummerer pathway. acs.orgclockss.org The study of these intermediates often relies on spectroscopic techniques and computational analysis to understand their structure and reactivity.

Generation and Reactivity of O-Quinone Methides from o-(Propylthio)phenols

Ortho-quinone methides (o-QMs) are highly reactive and unstable intermediates that are valuable in the synthesis of various organic compounds, including chroman ring systems. oup.com A general method for generating these intermediates involves the oxidation of o-(1-(alkylthio)alkyl)phenols. oup.com The use of an alkylthio group, such as the propylthio group, as a leaving group facilitates the formation of o-quinone methides under milder conditions than traditional methods which often require high temperatures. oup.com

One established method utilizes silver oxide (Ag₂O) to treat o-(1-(alkylthio)alkyl)phenols, which efficiently converts them into o-quinone methides in good yields. oup.com These transient species are potent electrophiles and readily participate in reactions. For instance, in the presence of dienophiles with electron-donating groups, such as vinyl ethers, o-quinone methides can undergo a [4+2] cycloaddition reaction to produce chroman derivatives. oup.com The reaction is believed to proceed via an endo approach, leading to the preferential formation of cis-configured products. oup.com

Acid-catalyzed methods have also been developed for the generation of o-quinone methides from appropriately substituted phenols. rsc.org These reactive species can then be employed in the synthesis of complex molecules like conformationally restricted triarylmethane derivatives. rsc.org The general reactivity of o-quinone methides stems from their zwitterionic character, which makes them susceptible to 1,6-addition by nucleophiles, leading to the formation of a stable aromatic ring. nih.gov

Table 1: Generation of o-Quinone Methide from an o-(1-(Alkylthio)alkyl)phenol Derivative and Subsequent Cycloaddition

| Reactant | Reagent | Intermediate | Dienophile | Product | Yield | Reference |

|---|

Note: The table presents data for a related alkylthio derivative as a representative example of the reactivity discussed.

Intramolecular Cyclization Cascades Triggered by Reactive Intermediates

The reactive intermediates generated from o-(propylthio)phenol derivatives, such as o-quinone methides or related species, can trigger intramolecular cyclization cascades to form complex polycyclic structures. rsc.org These cascades are powerful synthetic tools, allowing for the rapid construction of intricate molecular frameworks from relatively simple precursors.

One such cascade involves the formation of an o-quinone methide which then undergoes an electrocyclic ring closure. rsc.org For example, o-quinone methides generated from 2-(hydroxydiarylmethyl)phenols can undergo an oxa-6π-electrocyclization followed by isomerization to yield arylxanthenes. rsc.org This process highlights the utility of the transient o-quinone methide in initiating a sequence of bond-forming events.

Furthermore, intramolecular arylation of phenols can be achieved through the generation of a benzyne (B1209423) intermediate from a tethered aryl halide. nih.gov This transition-metal-free method involves a base-mediated intramolecular cyclization, where a phenolate (B1203915) attacks the benzyne, leading to the formation of dibenzo-fused ring systems like 6H-benzo[c]chromenes. nih.gov While not directly involving an o-quinone methide, this demonstrates how reactive intermediates derived from phenol systems can drive intramolecular cyclizations.

Radical cyclizations also represent a key strategy. For instance, N-aryl acrylamides can undergo intramolecular cyclization to form oxindoles, a valuable motif in biologically active compounds, through a photoredox-catalyzed process. mdpi.com This type of reaction proceeds via radical intermediates, showcasing another pathway for intramolecular bond formation initiated from a substituted phenol derivative. mdpi.com

Electrophilic and Nucleophilic Reactivity of the Phenol, o-(propylthio)- Core

The chemical behavior of the "Phenol, o-(propylthio)-" core is dictated by the interplay of the phenolic hydroxyl group and the ortho-disposed propylthio substituent. These groups influence the electron density and steric environment of the aromatic ring, thereby governing its reactivity towards both electrophiles and nucleophiles.

Substituent Effects on Aromatic Electrophilic Substitution

In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring play a crucial role in determining both the rate of reaction and the position of substitution. numberanalytics.comlibretexts.org The hydroxyl (-OH) group is a powerful activating group and an ortho-, para-director. byjus.comlibretexts.org This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution process. byjus.com

When both the -OH and -SPr groups are present, their directing effects are cooperative. The hydroxyl group strongly activates the positions ortho and para to it. The propylthio group is ortho to the hydroxyl group. Therefore, the positions most activated for electrophilic attack on Phenol, o-(propylthio)- would be the carbon para to the hydroxyl group (C4) and the carbon ortho to the hydroxyl group that is not substituted (C6).

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

The combined influence of these two ortho, para-directing groups makes the aromatic ring of o-(propylthio)phenol highly susceptible to electrophilic substitution at the positions activated by both groups. byjus.comlibretexts.org

Theoretical and Computational Studies of Phenol, O Propylthio

Elucidation of Reaction Mechanisms via Computational Chemistry

Investigation of Solvent Effects and Continuum Solvation Models

The surrounding solvent environment can significantly influence the chemical and physical properties of a molecule like Phenol (B47542), o-(propylthio)-. Theoretical and computational studies employ various models to simulate these solvent effects, with continuum solvation models being a prominent and efficient approach. These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This method allows for the calculation of properties in different solvent environments, providing insights into how the polarity of the solvent might affect the behavior of the solute.

Commonly used continuum solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). nih.govmdpi.com In these models, the solute is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the solvent are calculated. These calculations can predict changes in properties such as molecular geometry, electronic structure, and acidity (pKa) as a function of the solvent.

For instance, theoretical studies on various substituted phenols have shown that moving from a non-polar solvent like cyclohexane (B81311) to a polar solvent like water or dimethyl sulfoxide (B87167) (DMSO) leads to a significant stabilization of the phenoxide anion, which is reflected in the calculated pKa values. nih.govmdpi.comnih.govdntb.gov.uaresearchgate.net It is expected that Phenol, o-(propylthio)- would exhibit a similar trend. The presence of the sulfur atom in the propylthio group might also lead to specific interactions with certain solvents, potentially influencing its conformational preferences and reactivity.

A hypothetical study on Phenol, o-(propylthio)- could involve calculating its optimized geometry and key properties in a range of solvents with varying dielectric constants. The results of such a study would likely resemble the data presented in the following conceptual table.

Table 1: Hypothetical Calculated Properties of Phenol, o-(propylthio)- in Various Solvents using a Continuum Solvation Model (e.g., PCM/B3LYP/6-31G)*

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated pKa |

| Gas Phase | 1 | 2.1 | 11.5 |

| Cyclohexane | 2.02 | 2.3 | 11.2 |

| Diethyl Ether | 4.34 | 2.8 | 10.5 |

| Acetone (B3395972) | 20.7 | 3.5 | 9.8 |

| Ethanol | 24.55 | 3.7 | 9.5 |

| Water | 78.39 | 4.1 | 9.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on Phenol, o-(propylthio)- were not found in the reviewed literature. The trends are based on general principles observed for other phenolic compounds.

Structure-Reactivity Relationships and Substituent Effects in Phenol, o-(propylthio)- Analogues

The chemical reactivity of a phenolic compound is intricately linked to its molecular structure. Structure-reactivity relationship studies aim to understand how modifications to the molecular framework, such as the introduction of different substituent groups, influence the compound's behavior in chemical reactions. For Phenol, o-(propylthio)-, the key structural features are the hydroxyl group (-OH) and the ortho-propylthio group (-S-CH2CH2CH3).

The electronic nature of substituents on the phenolic ring plays a crucial role in determining reactivity. Electron-donating groups (EDGs) tend to increase the electron density on the aromatic ring and the phenolic oxygen, which can enhance reactivity towards electrophiles and often lowers the O-H bond dissociation enthalpy (BDE), making the phenol a better antioxidant. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the phenol less reactive towards electrophiles and generally increasing the O-H BDE.

The propylthio group is generally considered to be a weakly electron-donating group through resonance, although its effect can be complex due to the interplay of inductive and resonance effects. In the ortho position, steric effects can also come into play, potentially influencing the conformation of the hydroxyl group and its accessibility.

To systematically study the structure-reactivity relationships of Phenol, o-(propylthio)- analogues, one could computationally investigate a series of related compounds where the propyl group is replaced by other alkyl groups (e.g., methyl, ethyl, isopropyl, tert-butyl) or where substituents are introduced at other positions on the aromatic ring. Key reactivity descriptors that are often calculated include:

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond homolytically. A lower BDE is often correlated with higher antioxidant activity.

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.

Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which are related to the molecule's ability to donate or accept electrons.

While specific computational data for a series of Phenol, o-(propylthio)- analogues is not available in the public domain, a hypothetical structure-reactivity study might yield data similar to that presented in the conceptual table below.

Table 2: Hypothetical Calculated Reactivity Descriptors for Analogues of Phenol, o-(propylthio)- (Gas Phase, DFT Calculations)

| Compound | Substituent at ortho-position | O-H Bond Dissociation Enthalpy (kcal/mol) | Ionization Potential (eV) | HOMO Energy (eV) |

| Phenol | -H | 86.5 | 8.5 | -5.8 |

| o-Cresol | -CH3 | 85.2 | 8.3 | -5.6 |

| Phenol, o-(methylthio)- | -SCH3 | 84.5 | 8.1 | -5.4 |

| Phenol, o-(ethylthio)- | -SCH2CH3 | 84.3 | 8.0 | -5.3 |

| Phenol, o-(propylthio)- | -S(CH2)2CH3 | 84.2 | 8.0 | -5.3 |

| Phenol, o-(isopropylthio)- | -SCH(CH3)2 | 84.0 | 7.9 | -5.2 |

| Phenol, o-(tert-butylthio)- | -SC(CH3)3 | 83.8 | 7.8 | -5.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. The trends are based on the expected electronic and steric effects of alkylthio substituents. The values for Phenol and o-Cresol are representative of typical literature values for comparison.

These hypothetical data illustrate that increasing the electron-donating ability and the steric bulk of the ortho-alkylthio substituent would be expected to lower the O-H BDE and the ionization potential, suggesting enhanced antioxidant potential. Further research is required to obtain concrete experimental and computational data for Phenol, o-(propylthio)- and its analogues to validate these theoretical predictions.

Advanced Analytical and Spectroscopic Research on Phenol, O Propylthio

Chromatographic Methodologies for Separation and Analysis

There is a lack of specific studies applying chromatographic techniques to "Phenol, o-(propylthio)-". General principles for the analysis of phenolic or organosulfur compounds are summarized below, but these are not specific to the target compound.

Gas Chromatography (GC) and Coupled Techniques (GC-MS, GC-FID)

Gas chromatography (GC) is a common technique for the analysis of volatile and semi-volatile phenols. thermofisher.comepa.gov When coupled with a Flame Ionization Detector (FID), it can provide quantitative information. For structural elucidation and more definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method. thermofisher.comnih.goveuropa.eu In the analysis of complex mixtures, derivatization is often employed to increase the volatility and thermal stability of phenolic compounds, which can improve chromatographic peak shape and sensitivity. nih.govresearchgate.netnih.gov However, no specific GC or GC-MS methods, including retention times, column specifications, or mass spectral data, have been published for "Phenol, o-(propylthio)-".

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV, MS, FLD)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of phenolic compounds, particularly those that are less volatile or thermally labile. mdpi.comnih.gov Common detectors include UV-Vis, which is suitable for compounds with a chromophore, and Mass Spectrometry (MS) for more sensitive and selective detection. mdpi.com Fluorescence Detection (FLD) can be used for naturally fluorescent compounds or after derivatization. For sulfur-containing compounds like propylthiouracil, a related but different molecule, specific HPLC methods have been developed. nih.gov However, no peer-reviewed articles detailing the HPLC analysis of "Phenol, o-(propylthio)-" with any of these detection methods are available.

Capillary Electrophoresis (CE) for Complex Mixture Characterization

Capillary Electrophoresis (CE) offers high separation efficiency and is an alternative to chromatographic methods for the analysis of charged or polar compounds. nih.govresearchgate.netmdpi.com It has been successfully applied to the separation of various phenolic compounds and sulfur-containing species. researchgate.netnih.gov The technique is particularly useful for complex sample matrices. Despite its potential, there are no published studies on the application of CE for the characterization of "Phenol, o-(propylthio)-".

Advanced Spectroscopic Characterization Techniques

Detailed spectroscopic studies are fundamental for the structural elucidation of chemical compounds. While spectral data for related compounds are available, specific, in-depth research on "Phenol, o-(propylthio)-" is absent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. 1H and 13C NMR provide information about the hydrogen and carbon framework, respectively. rsc.orgdocbrown.info While NMR spectra for the related compound 2-propylphenol (B147445) are available in some databases, no such detailed structural or conformational studies have been published for "Phenol, o-(propylthio)-". chemicalbook.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify functional groups within a molecule. rsc.orgresearchgate.net The techniques provide a molecular fingerprint based on the vibrational modes of the chemical bonds. researchgate.net Although general spectral characteristics of phenols and thiols are well-documented, specific FT-IR or FT-Raman studies with detailed vibrational band assignments for "Phenol, o-(propylthio)-" are not found in the scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of analytes like Phenol (B47542), o-(propylthio)-. The molecular formula for this compound is C₉H₁₂OS, which corresponds to a monoisotopic mass of 168.06 g/mol . In a typical mass spectrometry experiment using electron ionization (EI), the molecule is first ionized to form a molecular ion (M⁺•), which would be observed at a mass-to-charge ratio (m/z) of 168.

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a veritable fingerprint for the molecule's structure. For Phenol, o-(propylthio)-, the fragmentation is expected to be influenced by the presence of the hydroxyl group, the propyl chain, and the thioether linkage.

General fragmentation patterns for phenols often include the loss of carbon monoxide (CO, 28 Da) and a formyl radical (HCO•, 29 Da) from the aromatic ring structure. libretexts.org Thioethers and alkyl-substituted aromatic rings introduce other predictable fragmentation pathways. The most common fragmentations for Phenol, o-(propylthio)- would likely involve alpha-cleavage (breaking the bond next to the sulfur atom) and cleavage of the propyl chain.

A summary of expected fragmentation patterns is presented below.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for Phenol, o-(propylthio)-

| m/z Value (Expected) | Lost Fragment | Fragment Structure (Proposed) | Notes |

| 168 | - | [C₉H₁₂OS]⁺• | Molecular Ion (Parent Peak) |

| 125 | C₃H₇ | [C₆H₄(OH)S]⁺ | Loss of the propyl radical. This is often a significant peak for alkyl thioethers. |

| 109 | C₃H₇S | [C₆H₅O]⁺ | Cleavage of the C-S bond with charge retained by the phenolic portion. |

| 97 | C₃H₇O | [C₆H₅S]⁺ | Cleavage of the C-O bond, which is less common but possible. |

| 77 | C₃H₇OS | [C₆H₅]⁺ | Loss of the entire propylthio- and hydroxyl- groups, leaving the phenyl cation. |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful non-destructive methods used to probe the electronic structure of molecules containing chromophores. The phenol group in Phenol, o-(propylthio)- acts as a primary chromophore.

UV-Visible Absorption: Phenolic compounds are known to exhibit strong UV absorption. researchgate.net Phenol itself, when dissolved in hexane, shows a distinct absorption maximum (λ_max) at approximately 270.8 nm. omlc.org The presence of the ortho-propylthio substituent on the benzene (B151609) ring is expected to slightly modify the electronic environment. This substitution may cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) of the absorption bands, depending on the electronic effects of the sulfur atom and its interaction with the phenolic hydroxyl group. Generally, phenols absorb in the 270-280 nm range. researchgate.netnist.gov

Fluorescence Spectroscopy: Many phenolic compounds are also fluorescent, meaning they re-emit absorbed light at a longer wavelength. Phenol is a known fluorescent compound with an excitation peak at 273 nm and an emission peak at 300 nm. aatbio.com The process involves excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the electron back to the ground state results in the emission of a photon. The specific excitation and emission wavelengths are sensitive to the molecule's structure and its solvent environment. nih.gov For Phenol, o-(propylthio)-, fluorescence would be expected, with emission maxima likely occurring slightly shifted from that of unsubstituted phenol due to the influence of the propylthio group on the electronic structure.

Interactive Data Table: Expected Spectroscopic Properties of Phenol, o-(propylthio)-

| Spectroscopic Technique | Parameter | Expected Range/Value | Basis of Expectation |

| UV-Visible Absorption | λ_max (Absorption Maximum) | ~270 - 285 nm | Based on the characteristic absorption of the phenol chromophore. researchgate.netomlc.org |

| Fluorescence Spectroscopy | λ_ex (Excitation Maximum) | ~270 - 285 nm | Corresponds to the UV absorption band. aatbio.com |

| Fluorescence Spectroscopy | λ_em (Emission Maximum) | ~300 - 320 nm | Typically shifted to a longer wavelength than the excitation. aatbio.com |

Note: The values in this table are estimations based on the known spectral properties of phenol and related substituted compounds, as direct experimental data for Phenol, o-(propylthio)- is not available in the cited literature.

Development of Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical method. For Phenol, o-(propylthio)-, derivatization can enhance volatility for gas chromatography or improve detectability for spectroscopic techniques.

Silylation Reagents for Volatility Enhancement in GC Analysis

Gas chromatography (GC) is a powerful separation technique, but it requires that analytes be volatile and thermally stable. The hydroxyl group of Phenol, o-(propylthio)- is polar and capable of hydrogen bonding, which decreases its volatility and can lead to poor peak shape and column adsorption during GC analysis.

Silylation is a common derivatization strategy that addresses this issue by replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This conversion blocks hydrogen bonding, reduces the polarity of the molecule, and increases its volatility, making it much more amenable to GC analysis. The reaction is typically performed using a silylating reagent in an aprotic solvent, sometimes with a catalyst like pyridine (B92270) to enhance the reaction.

Several reagents are available for this purpose, each with varying reactivity.

Interactive Data Table: Common Silylation Reagents for Phenolic Compounds

| Reagent Abbreviation | Full Chemical Name | Applicability | Reference |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Effective for phenols, produces volatile byproducts. | purdue.edu |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A powerful silylating agent suitable for phenols and other polar groups. | |

| TMSI | N-Trimethylsilylimidazole | A common reagent that effectively targets hydroxyl groups, including those in phenols and thiols. | |

| TMCS | Trimethylchlorosilane | Generally used as a catalyst with other silylating reagents to improve efficiency, especially for sterically hindered groups. |

Selective Derivatization Reagents for Spectroscopic Probes and Enhanced Detectability

Derivatization can also be employed to attach a chromophore or fluorophore to the analyte, significantly enhancing its detectability by UV-Vis or fluorescence spectroscopy. This is particularly useful for trace-level analysis.

For a molecule like Phenol, o-(propylthio)-, derivatization can target either the phenol or the thioether/thiophenol functionality.

Gibbs Reagent: One classic method for the detection of phenols is the use of Gibbs reagent (2,6-dichloroquinone-4-chloroimide). This reagent reacts with phenols that have an unsubstituted para-position to form a colored indophenol (B113434) product. purdue.edu This resulting product can be detected spectrophotometrically or by mass spectrometry, offering a way to selectively quantify phenolic compounds. purdue.edu

Fluorescent Probes for Thiophenols: A variety of fluorescent probes have been developed that react selectively with thiophenols. researchgate.netresearchgate.net Many of these probes utilize a fluorophore scaffold and a recognition site, such as a 2,4-dinitrophenyl ether, that undergoes an aromatic nucleophilic substitution reaction with the thiophenol. This reaction causes a significant change in the fluorescence properties of the probe (e.g., a "turn-on" response or a ratiometric shift), allowing for highly sensitive and selective detection. researchgate.net Such a strategy could be adapted for Phenol, o-(propylthio)- to create a highly detectable derivative for analysis in complex matrices like environmental water samples. researchgate.netresearchgate.net

Electroanalytical Methods for Detection and Quantification

Electroanalytical techniques, such as cyclic voltammetry and square wave voltammetry, offer a rapid, low-cost, and highly sensitive approach for the detection and quantification of electroactive compounds. nist.gov Both the phenol and the thioether functionalities in Phenol, o-(propylthio)- are electroactive, making the compound a suitable candidate for electrochemical analysis.

The fundamental principle involves applying a potential to a working electrode and measuring the resulting current as the analyte is oxidized or reduced at the electrode surface. Thiophenols can be readily oxidized at an electrode. acs.org The process typically begins with the anodic oxidation of the thiophenol to generate a thiyl radical. rsc.org This radical can undergo further reactions, such as dimerization to form a disulfide, and the initial oxidation provides a clear analytical signal. rsc.org

In cyclic voltammetry (CV), the potential is swept back and forth, and a plot of current versus potential (a voltammogram) reveals the oxidation and reduction potentials of the analyte. For Phenol, o-(propylthio)-, a CV scan would be expected to show an oxidation peak corresponding to the electron transfer from the thiophenol group. acs.org

The sensitivity and selectivity of the measurement can be significantly improved by modifying the surface of the working electrode. For instance, self-assembled monolayers (SAMs) of thiophenol have been studied on gold electrodes, where the sulfur atom forms a bond with the gold surface. researchgate.netacs.org Techniques like Surface-Enhanced Raman Scattering (SERS) can be combined with electrochemistry to provide detailed information about the molecule's behavior and protonation state at the electrode surface during the voltammetric scan. acs.orgrug.nl This combination of electrochemical and spectroscopic methods provides a powerful tool for investigating the fundamental properties and for the sensitive detection of thiophenol-containing compounds.

Applications in Chemical Synthesis and Materials Science

Phenol (B47542), o-(propylthio)- as a Precursor in Organic Synthesis

The dual functionality of Phenol, o-(propylthio)- makes it an adept starting material in multi-step organic synthesis, enabling the construction of intricate molecular structures.

Heterocyclic compounds are fundamental to medicinal chemistry and material science. The strategic positioning of the hydroxyl and propylthio groups in Phenol, o-(propylthio)- makes it a promising candidate for constructing such frameworks. For instance, intramolecular cyclization reactions are a key method for forming heterocyclic rings. The acid-catalyzed cyclization of o-allyl phenols is a known route to dihydrobenzofurans and dihydrochromenes. nih.gov Similarly, the synthesis of chromene structures can be achieved through the reaction of cyclic 1,3-diketones with aldehydes. organic-chemistry.org

While direct examples citing Phenol, o-(propylthio)- are specific, the principles of heterocyclic synthesis strongly support its utility. The phenol group can readily participate in cyclization reactions, such as those forming chroman or chromone (B188151) skeletons, which are core fragments in many pharmacologically active compounds. The thioether group can be chemically modified to facilitate or direct these ring-closing reactions, positioning the compound as a valuable intermediate for diverse heterocyclic systems.

Phenol, o-(propylthio)- serves as a critical intermediate in the synthesis of more complex molecules classified as fine or specialty chemicals. thegoodscentscompany.com The production of such chemicals often involves multi-step processes where versatile building blocks are essential. researchgate.net The phenolic hydroxyl and the thioether sulfur can be selectively functionalized, allowing for a stepwise construction of target molecules.

For example, substituted phenols are widely used as intermediates in the production of pharmaceuticals, agrochemicals, and materials for electronics. The propylthio group can influence the electronic properties and lipophilicity of a molecule, potentially enhancing its performance in a final application. The compound can be derivatized through reactions like etherification of the phenol, oxidation of the sulfide, or electrophilic aromatic substitution on the ring, leading to a wide array of advanced intermediates.

Table 1: Synthetic Applications of Phenol, o-(propylthio)- as a Precursor

| Precursor | Synthetic Target | Potential Application Areas |

|---|---|---|

| Phenol, o-(propylthio)- | Complex Heterocyclic Skeletons (e.g., Thiochromans) | Medicinal Chemistry, Agrochemicals |

| Phenol, o-(propylthio)- | Advanced Synthetic Intermediates | Fine Chemicals, Pharmaceuticals |

| Phenol, o-(propylthio)- | Functionalized Phenolic Derivatives | Material Science, Organic Electronics |

Role in Ligand Design and Coordination Chemistry

The ability of Phenol, o-(propylthio)- to coordinate with metal ions through its oxygen and sulfur atoms makes it a highly effective ligand in coordination chemistry, with applications in catalysis.

The field of coordination chemistry extensively uses ligands that can bind to a central metal atom. nih.gov Phenol, o-(propylthio)- is an excellent candidate for forming stable metal complexes due to the presence of both a "hard" oxygen donor from the phenolic group and a "soft" sulfur donor from the thioether. This hard/soft combination allows for chelation with a variety of d-block transition metals like copper, nickel, iridium, and ruthenium. nih.govmdpi.com The resulting thiophenolic complexes can exhibit unique geometries and electronic properties. The molecular topology of such ligands can be synthetically adjusted to selectively bind specific metal ions. cmu.edu

Metal complexes are cornerstones of modern catalysis, driving reactions from cross-coupling to polymerization. mdpi.com Ligands play a crucial role by modulating the metal center's stability, selectivity, and reactivity. mdpi.com Metal complexes derived from Phenol, o-(propylthio)- are promising catalyst candidates.

The potential hemilability of the sulfur-metal bond is of particular interest. The thioether could reversibly dissociate from the metal center, opening a coordination site for a substrate to bind and react. This behavior is highly sought after in catalyst design. For example, ruthenium and iridium complexes are known to catalyze redox reactions within biological systems by interacting with endogenous molecules. nih.gov Similarly, nickel complexes have been shown to be active for the cross-coupling of alkyl electrophiles. nih.gov By incorporating ligands derived from Phenol, o-(propylthio)-, it is possible to develop new catalysts with tailored activities for a wide range of chemical transformations.

Table 2: Potential Catalytic Applications of Metal Complexes

| Metal Ion | Ligand Type | Potential Catalytic Application |

|---|---|---|

| Ruthenium (Ru) | Thiophenolic Chelate | Redox Catalysis, Transfer Hydrogenation |

| Iridium (Ir) | Thiophenolic Chelate | Hydride Transfer Reactions, C-H Activation |

| Nickel (Ni) | Thiophenolic Chelate | Cross-Coupling Reactions |

| Copper (Cu) | Thiophenolic Chelate | Oxidation, Atom Transfer Radical Polymerization |

Advanced Material Applications (excluding specific biological/medical uses)

The incorporation of Phenol, o-(propylthio)- into polymeric structures or as a component in material formulations can impart unique and desirable properties. Its aromatic structure and sulfur content can enhance thermal stability, modify refractive indices, or provide sites for cross-linking.

Phenolic compounds are foundational to various polymers and resins. The integration of a sulfur-containing phenol like Phenol, o-(propylthio)- could lead to the development of advanced polymers with improved resistance to heat and oxidation. For instance, its structure could be integrated into polythiophenes or other conductive polymers, where the phenol group could be used to tune solubility or intermolecular interactions.

Furthermore, in the field of organic electronics, substituted phenols are precursors to materials used in Organic Light-Emitting Devices (OLEDs). The specific electronic and steric properties conferred by the propylthio group could make its derivatives suitable for use in charge-transport layers or as hosts for emissive dopants, contributing to the development of more efficient and durable electronic devices.

Incorporation into Polymer and Resin Systems (e.g., Phenolic Resins)

There is no available research or documentation that describes the incorporation of "Phenol, o-(propylthio)-" into polymer or resin systems. Standard literature on phenolic resins details the polymerization of phenol or other substituted phenols, such as cresols, with formaldehyde (B43269) to create thermosetting polymers like Bakelite. wikipedia.orgmegawidechem.com These reactions typically involve the ortho and para positions of the phenol ring reacting with formaldehyde to form methylene (B1212753) bridges. wikipedia.org

While substituted phenols are often used to modify the properties of the resulting resins, no studies were found that utilize the o-(propylthio)- substituent for this purpose. The influence that the propylthio group at the ortho position would have on the polymerization process and the final properties of a phenolic resin has not been documented.

Precursors for Functional Materials with Tunable Properties

The scientific literature contains no evidence of "Phenol, o-(propylthio)-" being used as a precursor to synthesize functional materials with tunable properties. The general class of phenolic compounds is recognized for its potential in creating functional materials due to intrinsic properties like hydrogen bonding, metal chelation, and redox activity, which can be harnessed in material design. cnrs.fr However, the specific application of "Phenol, o-(propylthio)-" in this context has not been explored in any available source. Research into functional materials tends to focus on other, more readily available or specifically synthesized phenolic building blocks.

Data Tables

Due to the lack of research and data, no data tables can be generated.

Environmental Chemistry and Transformation Pathways

Biodegradation Pathways and Microbial Metabolism

The biodegradation of organic pollutants by microorganisms is a fundamental process for their removal from the environment. academicjournals.org A vast array of bacteria and fungi can utilize phenols and organosulfur compounds as sources of carbon, sulfur, and energy. academicjournals.orgjst.go.jpijera.com While specific studies on Phenol (B47542), o-(propylthio)- are not available, its biodegradation can be inferred from the established metabolic pathways for phenols and aryl sulfides.

Microbial degradation of phenols under aerobic conditions typically begins with hydroxylation of the aromatic ring by monooxygenase enzymes to form a catechol intermediate. ijera.comresearchgate.net This is a critical activation step. Following this, the catechol ring is cleaved by dioxygenase enzymes. There are two main ring-fission pathways: researchgate.netnih.gov

Ortho-cleavage Pathway : The aromatic ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to cis,cis-muconic acid.

Meta-cleavage Pathway : The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, forming 2-hydroxymuconic semialdehyde. nih.gov

Both pathways ultimately yield intermediates that can enter the tricarboxylic acid (TCA) cycle, leading to complete mineralization. nih.gov The metabolism of the propylthio substituent would likely involve cleavage of the C-S bond, releasing the sulfur, which microorganisms can assimilate. jst.go.jpnih.gov

A diverse range of microorganisms has been identified as capable of degrading phenolic compounds.

Interactive Table: Examples of Phenol-Degrading Microorganisms

| Microorganism Type | Genus/Species | Reference |

|---|---|---|

| Bacteria | Pseudomonas fluorescens | nih.gov |

| Bacteria | Bacillus brevis | ijera.com |

| Bacteria | Rhodococcus opacus | ijera.com |

| Bacteria | Acinetobacter sp. | academicjournals.org |

| Fungi | Trametes versicolor | openbiotechnologyjournal.com |

| Fungi | Aspergillus niger | researchgate.net |

| Fungi | Penicillium janthinellum | researchgate.net |

| Fungi | Fusarium sp. | academicjournals.org |

| Actinomycetes | Streptomyces sp. | ijera.com |

Fungi, particularly white-rot fungi like Trametes versicolor, are highly effective at degrading phenolic compounds due to their production of powerful extracellular enzymes such as laccases and peroxidases. openbiotechnologyjournal.com These enzymes can oxidize a wide range of aromatic compounds. openbiotechnologyjournal.com

Environmental Fate Modeling and Pathway Prediction for Thiophenols

Environmental fate models are computational tools used to predict the distribution, persistence, and transformation of chemicals released into the environment. defra.gov.ukrsc.org These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its concentration in various compartments like air, water, soil, and sediment. epa.gov

For a compound like Phenol, o-(propylthio)-, several types of models could be applied:

Quantitative Structure-Activity Relationship (QSAR) Models : QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, including its degradation rate or toxicity. tandfonline.comresearchgate.net For thiophenols, QSAR models have been developed to predict toxicity based on molecular descriptors like the octanol-water partition coefficient (LogP) and electronic parameters. tandfonline.comnih.gov Such models can be used to estimate the half-life of Phenol, o-(propylthio)- for use in multimedia models when experimental data are unavailable. The applicability domain of a QSAR model is a critical consideration, defining the scope of chemical structures for which the model provides reliable predictions. nih.gov

The general modeling approach involves a tiered process. Initially, a simple multimedia model might be used for screening-level assessment. If potential for persistence or long-range transport is identified, more complex, spatially resolved models (e.g., gridded European or global models) can be employed to predict environmental concentrations with greater geographic detail. defra.gov.ukrsc.orgacs.org These models are essential tools for chemical risk assessment and management. rsc.orgrsc.org

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Approaches and Catalytic Systems for Efficiency and Selectivity

The synthesis of "Phenol, o-(propylthio)-" currently relies on established methods, but there is considerable scope for the development of more efficient, selective, and sustainable synthetic routes. A primary challenge lies in achieving high ortho-selectivity to avoid the formation of para-isomers and disubstituted products. Future research will likely focus on the design and application of advanced catalytic systems.

Transition-metal catalysis, a cornerstone of modern organic synthesis, offers promising avenues. beilstein-journals.org Catalysts based on copper (Cu) and palladium (Pd) have been instrumental in forming C–S bonds and could be further optimized for the specific ortho-thioalkylation of phenols. beilstein-journals.orgnih.gov Research is expected to move towards developing catalysts with tailored ligand architectures that can precisely control the regioselectivity of the reaction. For instance, the use of directing groups on the phenol (B47542) substrate or the development of catalysts that can differentiate between the ortho and para positions through steric or electronic effects are promising strategies. nih.govnih.gov

Moreover, there is a growing emphasis on green chemistry principles in synthesis. nih.gov This includes the exploration of earth-abundant metal catalysts, such as iron or nickel, as more sustainable alternatives to precious metals. researchgate.net The development of catalytic systems that operate under milder reaction conditions, in environmentally benign solvents like water, or even in solvent-free systems, is a key objective. beilstein-journals.orgresearchgate.net One-pot syntheses that combine multiple reaction steps without the isolation of intermediates, such as the in-situ generation of o-quinone methides followed by a thio-Michael addition, represent an elegant and efficient approach to ortho-hydroxybenzyl thioethers. researchgate.net

| Research Goal | Proposed Methodologies | Potential Catalytic Systems | Desired Outcome |

| Enhance ortho-selectivity | Ligand design, use of directing groups | Custom Pd, Cu complexes | >95% ortho-isomer formation |

| Improve catalytic efficiency | High-throughput screening of catalysts | Earth-abundant metal catalysts (Fe, Ni) | High turnover numbers, lower catalyst loading |

| Greener synthetic routes | Use of green solvents, lower temperatures | Water-tolerant catalysts, photocatalysts | Reduced environmental impact, improved safety |

| One-pot synthesis | Tandem reaction design | Iodine-mediated or organocatalytic systems | Increased atom economy and efficiency |

Advanced Mechanistic Insights through Integrated Experimental and Multiscale Computational Studies

A profound understanding of the reaction mechanisms governing the synthesis of "Phenol, o-(propylthio)-" is crucial for the rational design of improved synthetic protocols. Future research will increasingly rely on a synergistic approach that combines experimental investigations with sophisticated computational modeling.

Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating reaction pathways, transition states, and the electronic structures of intermediates in phenolic chemistry. rsc.orgnih.govmdpi.com Such computational studies can provide detailed insights into the factors controlling regioselectivity in the thioalkylation of phenols. For example, DFT can be used to model the interaction of the phenol and the sulfur reagent with the catalyst surface or active site, helping to explain why ortho-substitution is favored under specific conditions. The intrinsic stability of potential intermediates, such as phenoxenium ions, can also be computationally assessed to predict reaction outcomes. rsc.org

These theoretical predictions must be validated and complemented by experimental data. Kinetic studies, including the determination of reaction orders and activation parameters, can shed light on the rate-determining steps of the reaction. Isotope labeling experiments can be employed to track the movement of atoms throughout the reaction, providing direct evidence for proposed mechanisms. nih.gov Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can be used to identify and characterize transient intermediates that are difficult to isolate. The integration of these experimental and computational approaches will lead to a more complete and accurate picture of the reaction mechanism, enabling the development of more efficient and selective syntheses. researchgate.netnih.gov

| Research Focus | Experimental Techniques | Computational Methods | Key Questions to Address |

| Reaction pathway elucidation | Kinetic analysis, isotope labeling | Density Functional Theory (DFT) | Identification of intermediates and transition states |

| Role of the catalyst | In-situ spectroscopy (IR, NMR) | Molecular dynamics simulations | How does the catalyst control regioselectivity? |

| Electronic effects | Hammett plots, cyclic voltammetry | Natural Bond Orbital (NBO) analysis | How does the propylthio group influence reactivity? |

| Solvent effects | Comparative studies in different solvents | Continuum solvation models (SMD, PCM) | What is the role of the solvent in the reaction? |

Development of Highly Sensitive and Selective Analytical Methodologies for Trace Analysis

As the potential applications of "Phenol, o-(propylthio)-" expand, the need for highly sensitive and selective analytical methods for its detection and quantification at trace levels becomes increasingly important. This is particularly relevant in fields such as environmental monitoring, materials science, and potentially in biological systems.

Current analytical techniques for organosulfur compounds often involve chromatographic separation followed by detection. copernicus.orgwur.nl High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating complex mixtures. wur.nlnih.gov For enhanced sensitivity and selectivity, these techniques are often coupled with mass spectrometry (MS) or specialized detectors like the sulfur chemiluminescence detector (SCD). wur.nlacs.org Future research will likely focus on optimizing these methods for the specific analysis of "Phenol, o-(propylthio)-", including the development of new stationary phases for improved chromatographic resolution and the refinement of ionization techniques in mass spectrometry to achieve lower detection limits.

Another promising area of research is the development of novel sensors and probes for the real-time detection of "Phenol, o-(propylthio)-". Fluorescent probes that exhibit a change in their emission properties upon binding to thiophenols have been developed and could be adapted for selectivity towards this specific compound. nih.govresearchgate.net This might involve designing a probe with a recognition site that is sterically and electronically complementary to the ortho-propylthio phenol structure. Additionally, the use of polymer-coated tapered optical fibers as sensors for organosulfur compounds presents an innovative approach that could be explored for "Phenol, o-(propylthio)-". researchgate.net The development of such sensors would enable rapid, on-site analysis, which is highly desirable for many applications.

| Analytical Challenge | Proposed Methodologies | Potential for Innovation | Target Detection Limit |

| Trace quantification in complex matrices | HPLC-MS/MS, GC-SCD | Development of specific extraction and clean-up procedures | sub-µg/L levels |

| High-throughput screening | Miniaturized analytical systems (e.g., lab-on-a-chip) | Integration with automated sample preparation | High sample throughput for industrial applications |

| Real-time monitoring | Fluorescent probes, optical fiber sensors | Design of highly selective recognition elements | Continuous monitoring in process streams or environmental samples |

| Isomer differentiation | Chiral chromatography, high-resolution MS | Use of advanced chromatographic columns and ion mobility MS | Accurate quantification of ortho vs. para isomers |

Expansion of Applications in Sustainable Chemistry and Circular Economy Concepts

The principles of sustainable chemistry and the circular economy are increasingly influencing the design and application of chemical compounds. researchgate.netyoutube.com Future research on "Phenol, o-(propylthio)-" is expected to align with these principles, focusing on its potential role in creating more sustainable products and processes.

A key area of investigation is the use of renewable feedstocks for the synthesis of "Phenol, o-(propylthio)-". Lignin, a major component of biomass, is a rich source of phenolic compounds. rsc.org Developing methods to convert lignin-derived phenols into "Phenol, o-(propylthio)-" would represent a significant step towards a bio-based chemical industry. acs.org This would reduce the reliance on fossil fuels and contribute to a more sustainable chemical value chain.

Furthermore, "Phenol, o-(propylthio)-" itself could serve as a building block for sustainable materials. For example, its unique structure could be incorporated into polymers to enhance their thermal stability, flame retardancy, or other properties. Research could focus on designing polymers that are not only high-performing but also recyclable or biodegradable, contributing to a circular economy where materials are reused rather than discarded. researchgate.net The antioxidant properties often associated with phenolic and thiophenolic structures could also be harnessed in applications such as biodegradable packaging or green lubricants. nih.govresearchgate.net The concept of a circular economy encourages a systems-thinking approach, where the entire lifecycle of the compound is considered, from its synthesis from renewable resources to its end-of-life management. youtube.com

| Sustainability Aspect | Research Direction | Potential Application | Connection to Circular Economy |

| Renewable Feedstocks | Synthesis from lignin-derived phenols | Bio-based polymers and chemicals | Reducing reliance on fossil resources |

| Green Applications | Use as a green antioxidant or flame retardant | Sustainable plastics, lubricants | Designing products with reduced environmental impact |

| Recyclability | Incorporation into recyclable polymer backbones | High-performance recyclable materials | Closing the loop on material use |

| Biodegradability | Design of biodegradable materials containing the compound | Biodegradable packaging, agricultural films | Materials designed to return to the biosphere safely |

Interdisciplinary Research Integrating Phenol, o-(propylthio)- with Emerging Fields

The unique combination of a phenolic hydroxyl group and a propylthio substituent in "Phenol, o-(propylthio)-" imparts a specific set of electronic and steric properties that could be of interest in a variety of emerging fields. Future progress will likely be driven by interdisciplinary collaborations that explore the untapped potential of this molecule.

In materials science, the compound could be investigated as a component in organic electronics. The sulfur atom can influence the electronic properties of the aromatic ring, potentially making it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a charge-transporting material in organic field-effect transistors (OFETs). Collaboration between synthetic chemists and materials scientists would be essential to design and test new materials based on this scaffold.